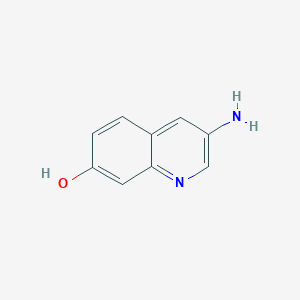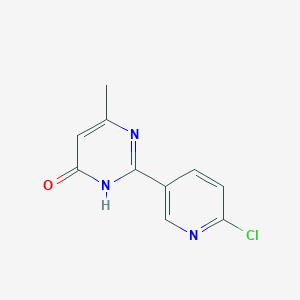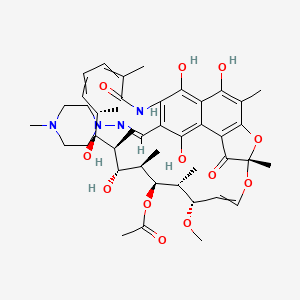![molecular formula C14H20ClN3O3 B1384545 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride CAS No. 1281192-35-5](/img/structure/B1384545.png)
4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride
Overview
Description
The compound “4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride” is a chemical compound with the molecular formula C14H20ClN3O3 . It is available from various suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19N3O3.ClH/c1-19-12-9-10(6-7-11(12)18)14-16-13(20-17-14)5-3-2-4-8-15;/h6-7,9,18H,2-5,8,15H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.78 . It is a powder at room temperature . More detailed physical and chemical properties may be available from suppliers or in specific databases .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Antibacterial Activity
A range of oxadiazole derivatives, including those similar in structure to 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride, have been synthesized and shown to possess significant antibacterial activity. Compounds like these have demonstrated effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Rai et al., 2010); (Kakanejadifard et al., 2013).
Antifungal Properties
Some oxadiazole derivatives have shown potential as antifungal agents, effective against strains like Candida albicans (Kocabalkanli et al., 2001).
Anticancer and Antiproliferative Effects
Anticancer Potential
Oxadiazole derivatives have been explored for their anticancer activities. Compounds structurally related to 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride have shown inhibitory effects on various human cancer cell lines, including breast, lung, and prostate cancer cells (Yakantham et al., 2019); (Ahsan et al., 2018).
Antiproliferative Activity
Some oxadiazole analogs exhibit significant antiproliferative activity against various cancer cell lines. This includes the inhibition of cell growth in certain types of breast cancer cells (Dewangan et al., 2015).
Miscellaneous Applications
Analgesic and Anti-inflammatory Properties
Oxadiazole derivatives have shown promising analgesic and anti-inflammatory activities, suggesting potential use in pain and inflammation management (Dewangan et al., 2015).
Enzyme Inhibition
Some studies indicate that certain oxadiazole compounds can inhibit enzymes like lipase and α-glucosidase, which are important in metabolic processes (Bekircan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-[5-(5-aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3.ClH/c1-19-12-9-10(6-7-11(12)18)14-16-13(20-17-14)5-3-2-4-8-15;/h6-7,9,18H,2-5,8,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOMHZOBKNSCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)CCCCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



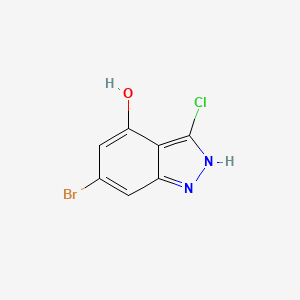
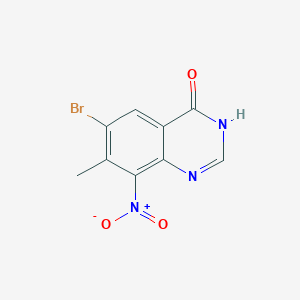
![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)

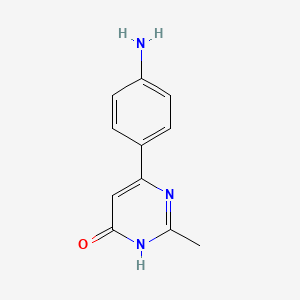
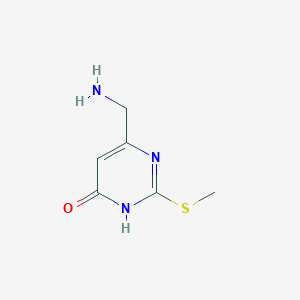
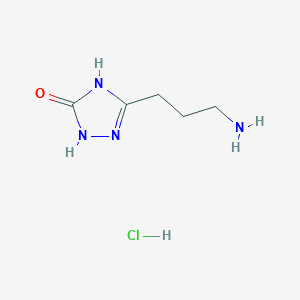
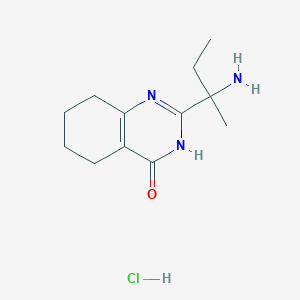
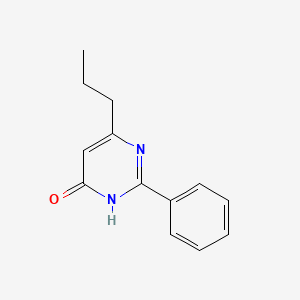
![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)
